molecular formula C15H16ClN3OS B6558189 2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-1-(pyrrolidin-1-yl)ethan-1-one CAS No. 1040655-88-6

2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-1-(pyrrolidin-1-yl)ethan-1-one

Cat. No.: B6558189
CAS No.: 1040655-88-6
M. Wt: 321.8 g/mol
InChI Key: CSKIXMRHDKVHIL-UHFFFAOYSA-N
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Description

This compound features a 1,3-thiazole core substituted at position 2 with a 3-chlorophenylamino group and at position 4 with a 1-(pyrrolidin-1-yl)ethan-1-one moiety. The pyrrolidinyl ketone moiety may enhance solubility and serve as a hydrogen-bond acceptor, influencing bioavailability and target binding .

Properties

IUPAC Name

2-[2-(3-chloroanilino)-1,3-thiazol-4-yl]-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3OS/c16-11-4-3-5-12(8-11)17-15-18-13(10-21-15)9-14(20)19-6-1-2-7-19/h3-5,8,10H,1-2,6-7,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSKIXMRHDKVHIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CC2=CSC(=N2)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-1-(pyrrolidin-1-yl)ethan-1-one is a thiazole derivative that has garnered attention due to its potential biological activities. Thiazole derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to explore the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is C14H11ClN4OS2. It features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms. The presence of the pyrrolidine moiety enhances its interaction with biological targets.

Thiazole derivatives typically exhibit their biological effects through various mechanisms:

  • Inhibition of Enzymes : Many thiazole compounds inhibit enzymes involved in cancer cell proliferation.
  • Receptor Binding : They may interact with specific receptors, influencing cellular signaling pathways.
  • Induction of Apoptosis : Some derivatives induce programmed cell death in cancer cells through mitochondrial pathways.

Anticancer Activity

Research indicates that thiazole derivatives can significantly inhibit cancer cell growth. For example, a study on related compounds demonstrated that modifications at the 2-position of the thiazole skeleton enhanced antiproliferative activity against various cancer cell lines. The most active compounds induced apoptosis via caspase activation and reduced endothelial cell migration, suggesting potential antivascular effects .

CompoundActivityMechanism
3bAnticancerInduces apoptosis via caspase-3 activation
3aAntiproliferativeModifications enhance activity

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Thiazole derivatives have been reported to possess significant antibacterial and antifungal properties. In vitro studies have indicated that certain thiazoles exhibit activity against both Gram-positive and Gram-negative bacteria .

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 mg/mL
Escherichia coli0.025 mg/mL

Case Studies

  • Anticancer Study : A series of thiazole derivatives were synthesized and tested for their anticancer properties. The compound with a chlorophenyl substitution showed enhanced potency against colorectal cancer cells in xenograft models .
  • Antimicrobial Evaluation : Another study evaluated the antimicrobial efficacy of pyrrolidine-containing thiazoles. The results indicated that these compounds effectively inhibited bacterial growth, particularly against S. aureus and E. coli, with rapid bactericidal activity observed .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs vary in substituents on the thiazole ring, aryl groups, or the ketone moiety. Below is a comparative analysis:

Compound Substituents Molecular Weight Key Differences Source
2-{2-[(3-Chlorophenyl)amino]-1,3-thiazol-4-yl}-1-(pyrrolidin-1-yl)ethan-1-one (Target) Thiazole-2-NH(3-ClPh), Thiazole-4-(pyrrolidinyl ethanone) ~323.84* Reference compound
[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride monohydrate Thiazole-2-Ph(3-Cl), Thiazole-4-CH₂NH₂·HCl·H₂O 279.18 Methanamine replaces pyrrolidinyl ethanone; impacts solubility and basicity
2-{[4-(Propan-2-yl)phenyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one Thiazole absent; aryl = 4-isopropylphenyl 262.35 Lacks thiazole ring; isopropyl substituent increases hydrophobicity
2-[(2,4-Difluorophenyl)amino]-1-(pyrrolidin-1-yl)ethan-1-one Aryl = 2,4-difluorophenyl 240.25 Fluorine substituents enhance electronegativity; potential metabolic stability
1-(3-Bromo-4-chlorophenyl)ethan-1-one Aryl = 3-Br-4-ClPh; lacks thiazole and amino groups 233.49 Bromine adds steric hindrance; simplified structure reduces hydrogen-bonding potential

*Calculated using atomic masses.

Physicochemical Properties

  • Lipophilicity (LogP): The target compound’s 3-chlorophenyl and pyrrolidinyl groups likely result in moderate lipophilicity (estimated LogP ~2.5–3.5), comparable to the difluorophenyl analog (LogP ~2.8) but higher than the methanamine derivative (LogP ~1.5 due to hydrochloride salt) .
  • Solubility: The pyrrolidinyl ethanone moiety may improve aqueous solubility compared to non-polar analogs like 1-(3-bromo-4-chlorophenyl)ethan-1-one .

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